Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride typically involves the reaction of trans-4-aminocyclohexanecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like methylene chloride at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves the use of chiral ligand reagents to achieve high stereoselectivity. For example, the condensation of chiral ligand reagent tert-butyl sulfinyl amine with 4-oxocyclohexane carboxylic ester, followed by reduction, yields the desired product with high trans selectivity . This method is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoroacetic acid: for deprotection reactions.
Sodium borohydride: for reduction reactions.
Hydrogen peroxide: for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields the corresponding alcohol, while oxidation with hydrogen peroxide yields the corresponding ketone.
Scientific Research Applications
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific receptors or enzymes.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride .
- trans-4-Amino-cyclohexanecarboxylic acid tert-butyl ester hydrochloride .
Uniqueness
Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride is unique due to its high stereoselectivity and stability under various reaction conditions. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-aminocyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXGZKPKSLVZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118786-13-3, 1956389-81-3 |
Source
|
Record name | tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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